1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is classified as a derivative of pyrazole and is notable for its potential therapeutic applications, particularly as a P2Y12 receptor antagonist, which may be useful in treating cardiovascular diseases. The P2Y12 receptor plays a crucial role in platelet aggregation and thrombus formation, making it a significant target for antiplatelet therapies .
The compound is synthesized from various precursors, including 1-cyclopentyl-1H-pyrazole-4-carbaldehyde and 2-furylmethylamine. It falls under the category of small organic molecules used in pharmaceutical applications. Its classification as an active pharmaceutical ingredient indicates its potential efficacy in clinical settings .
The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:
The reactions are typically carried out under controlled conditions, using solvents like ethanol or methanol and catalysts where necessary. Monitoring the reaction progress through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure optimal yields and purity .
The molecular formula of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is with a molecular weight of approximately 232.29 g/mol. The structure features a pyrazole ring connected to a cyclopentyl group and a furylmethyl amine substituent.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆N₄ |
Molecular Weight | 232.29 g/mol |
CAS Number | Not specified |
The compound can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are typically studied under various pH conditions and temperatures to assess stability and reactivity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to characterize reaction products .
As a P2Y12 receptor antagonist, 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine inhibits platelet aggregation by blocking the receptor's activation pathway. This action prevents the binding of adenosine diphosphate (ADP) to its receptor, thereby reducing thrombus formation.
Studies have shown that compounds targeting P2Y12 receptors can significantly decrease platelet aggregation in vitro and in vivo models, suggesting therapeutic potential for cardiovascular diseases .
The compound is likely to exhibit moderate solubility in organic solvents due to its hydrophobic cyclopentyl group and polar amine functionalities.
Key chemical properties include:
Relevant data from studies indicate that similar compounds show promising pharmacokinetic profiles, including favorable absorption and distribution characteristics in biological systems .
The primary application of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine lies in its potential use as an antiplatelet agent in treating cardiovascular diseases such as acute myocardial infarction and stroke prevention. Research continues into its efficacy and safety profiles through clinical trials aimed at validating its therapeutic benefits .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3